molecular formula C13H15NO4 B7627966 2-(Cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid

2-(Cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid

Cat. No.: B7627966
M. Wt: 249.26 g/mol
InChI Key: FEMRDUMSNAXULB-UHFFFAOYSA-N
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Description

2-(Cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCPA and is a derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. CCPA has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

CCPA exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, CCPA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
CCPA has been found to have anti-inflammatory, analgesic, and antipyretic properties. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CCPA has also been shown to reduce the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation.

Advantages and Limitations for Lab Experiments

CCPA has several advantages as a tool for studying the mechanism of action of NSAIDs. The compound is highly selective for COX enzymes and does not affect the activity of other enzymes. CCPA is also a reversible inhibitor of COX enzymes, which allows for the study of the kinetics of COX inhibition. However, CCPA has some limitations as a tool for studying the mechanism of action of NSAIDs. The compound is not as potent as other NSAIDs, such as aspirin and ibuprofen, and may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research on CCPA. One area of research is the development of more potent and selective derivatives of CCPA that can be used as therapeutic agents. Another area of research is the study of the pharmacokinetics and pharmacodynamics of CCPA in humans. This will help to determine the optimal dosage and administration of CCPA for the treatment of various diseases. Additionally, the use of CCPA as a tool for studying the mechanism of action of NSAIDs can be further explored, particularly in the context of the role of COX enzymes in the pathogenesis of various diseases.
Conclusion:
In conclusion, 2-(Cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid is a promising compound with potential applications in various fields. The compound has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. CCPA has also been studied for its potential use as a tool to study the mechanism of action of NSAIDs. Further research is needed to fully understand the potential applications of CCPA and its derivatives.

Synthesis Methods

CCPA can be synthesized through a multistep process that involves the reaction of flurbiprofen with cyclopropanecarbonyl chloride and 3-methoxyaniline. The reaction takes place in the presence of a base such as triethylamine, and the product is purified through column chromatography.

Scientific Research Applications

CCPA has been extensively studied for its potential applications in various fields. The compound has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. CCPA has also been studied for its potential use as a tool to study the mechanism of action of NSAIDs.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-2-(3-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-10-4-2-3-9(7-10)11(13(16)17)14-12(15)8-5-6-8/h2-4,7-8,11H,5-6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMRDUMSNAXULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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